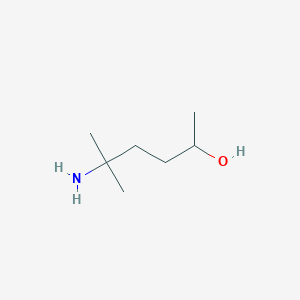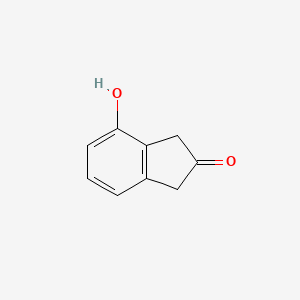![molecular formula C12H21ClO4 B14388884 Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate CAS No. 88593-87-7](/img/structure/B14388884.png)
Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate is an organic compound that belongs to the ester family Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate typically involves the esterification of a carboxylic acid with an alcohol. The general reaction can be represented as follows: [ \text{R-COOH} + \text{R’-OH} \rightarrow \text{R-COOR’} + \text{H}_2\text{O} ] In this case, the carboxylic acid is 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoic acid, and the alcohol is ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
化学反応の分析
Types of Reactions
Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like NaOH, KCN, or NH3 in appropriate solvents.
Major Products
Hydrolysis: 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoic acid and ethanol.
Reduction: 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanol.
Substitution: Products depend on the nucleophile used, such as 5-[2-(2-hydroxyethyl)-1,3-dioxolan-2-YL]pentanoate with NaOH.
科学的研究の応用
Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
作用機序
The mechanism of action of Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate depends on its specific application. In biological systems, the compound may interact with cellular components through its reactive chloroethyl group, which can form covalent bonds with nucleophiles in proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of DNA replication, contributing to its potential antimicrobial and anticancer effects.
類似化合物との比較
Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate can be compared to other esters and compounds with similar structures:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and flavoring agents.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Uniqueness
The presence of the dioxolane ring and the chloroethyl group makes this compound unique
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure allows it to participate in various chemical reactions and interact with biological systems, making it a valuable compound for further study and development.
特性
CAS番号 |
88593-87-7 |
|---|---|
分子式 |
C12H21ClO4 |
分子量 |
264.74 g/mol |
IUPAC名 |
ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-yl]pentanoate |
InChI |
InChI=1S/C12H21ClO4/c1-2-15-11(14)5-3-4-6-12(7-8-13)16-9-10-17-12/h2-10H2,1H3 |
InChIキー |
LMGXIODAVDVZDN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCCC1(OCCO1)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Hexadec-10-yn-1-yl)oxy]oxane](/img/structure/B14388814.png)
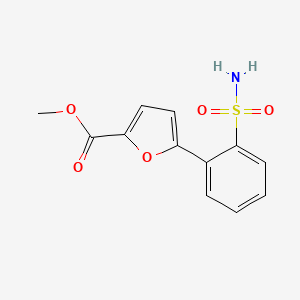
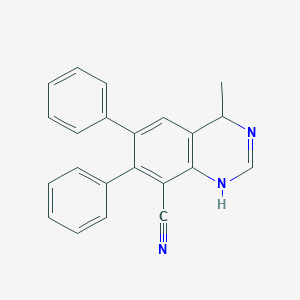
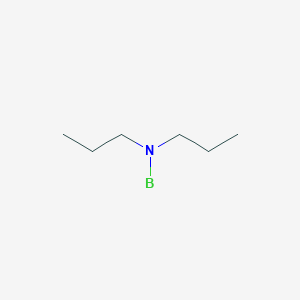
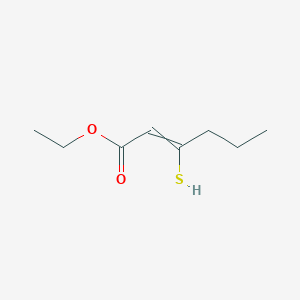
![9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene](/img/structure/B14388855.png)
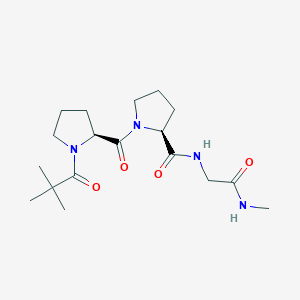
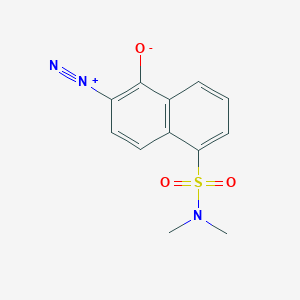
![Acetic acid;[5-(hydroxymethyl)furan-2-yl]methanol](/img/structure/B14388868.png)
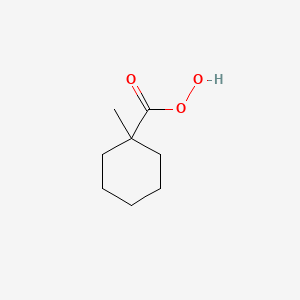
![Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14388883.png)
